9-苄基-2,6-二氯-9H-嘌呤

概述

描述

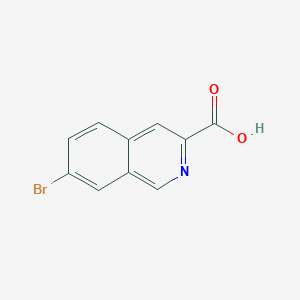

9-Benzyl-2,6-dichloro-9H-purine is a chemical compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound has been the subject of various studies due to its potential biological activities, including antimycobacterial, anticonvulsant, and antiviral properties .

Synthesis Analysis

The synthesis of 9-benzyl-2,6-dichloro-9H-purine and its derivatives typically involves the Stille coupling between appropriately substituted 6-chloropurines and aryl(tributyl)tin or alkylation of 6-chloropurine followed by displacement of the chloro group with different amines . These methods allow for the introduction of various substituents at the 9-position, which is crucial for the biological activity of these compounds.

Molecular Structure Analysis

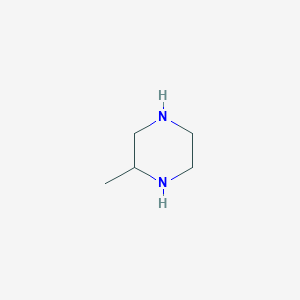

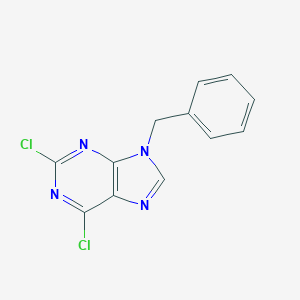

The molecular structure of 9-benzyl-2,6-dichloro-9H-purine is characterized by a purine core with a benzyl group at the 9-position and two chlorine atoms at the 2 and 6 positions. The presence of these substituents is essential for the compound's biological activity, as they influence the molecule's interaction with biological targets .

Chemical Reactions Analysis

9-Benzyl-2,6-dichloro-9H-purine undergoes various chemical reactions, including hydrolysis and alcoholysis, which can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . These reactions can lead to the formation of different products, such as 2-amino-9-benzyl-1,6-dihydro-6-oxo-9H-purine and 6-alkoxy-2-amino-9-benzyl-9H-purines, which may have different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-benzyl-2,6-dichloro-9H-purine derivatives are influenced by their substituents. For instance, the introduction of a 2-chloro substituent can significantly increase antiviral activity against rhinoviruses . Additionally, the presence of a benzyl group at the 9-position is associated with potent anticonvulsant activity . The compounds' activities against Mycobacterium tuberculosis and rhinoviruses have been linked to specific structural features, such as the presence of lipophilic, electron-withdrawing substituents at the C-2 position .

科学研究应用

抗分枝杆菌活性

9-苄基-2,6-二氯-9H-嘌呤衍生物显示出显著的抗分枝杆菌活性,特别是对结核分枝杆菌。具有这种结构的化合物,特别是在苯环上携带电子给予取代基的化合物,已被确定为有效的抑制剂。这使它们成为抗结核药物的潜在候选药物(Bakkestuen, Gundersen & Utenova, 2005)。

抗鼻病毒活性

研究表明,9-苄基-2,6-二氯-9H-嘌呤表现出显著的抗鼻病毒活性。在这些化合物中引入2-氯取代基与抗病毒活性显著增加相关联,表明它们作为一类新的抗鼻病毒药物的潜力(Kelley, Linn, Krochmal & Selway, 1988)。

抗癫痫活性

从9-苄基-2,6-二氯-9H-嘌呤衍生物中合成并测试了抗癫痫活性的化合物。这些化合物对大鼠最大电击诱发的癫痫表现出疗效,表明它们作为一类新的抗癫痫药物的潜力(Kelley, Krochmal, Linn, McLean & Soroko, 1988)。

抗癌活性

研究探讨了9-苄基-2,6-二氯-9H-嘌呤衍生物对各种癌细胞系,包括人类乳腺癌细胞的合成和抗癌活性。这些化合物已经证明在诱导癌细胞凋亡方面具有显著能力,并具有作为抗癌药物的潜力(Conejo-García等,2011)。

苯二氮卓类受体结合活性

关于9-苄基-2,6-二氯-9H-嘌呤的苯二氮卓类受体结合活性的研究表明,这些化合物对苯二氮卓类受体具有显著的亲和力,表明在神经药理学中具有潜在应用(Kelley, McLean, Linn, Krochmal, Ferris & Howard, 1990)。

药物相似性和药代动力学

对新型9-苄基-2,6-二氯-9H-嘌呤衍生物的体外研究评估了它们的药物相似性和药代动力学特性。这些研究对于确定生物利用度和作为口服活性药物的潜力至关重要(Singh, Goyal & Sethi, 2022)。

安全和危害

未来方向

作用机制

Target of Action

9-Benzyl-2,6-dichloro-9H-purine is a synthetic nucleoside . .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

属性

IUPAC Name |

9-benzyl-2,6-dichloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCHULDTCBWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284848 | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-2,6-dichloro-9H-purine | |

CAS RN |

79064-26-9 | |

| Record name | 79064-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 6-anilino-9-benzyl-2-chloropurine structure in relation to anti-rhinovirus activity?

A1: The research paper focuses on synthesizing and testing a series of 6-anilino-9-benzyl-2-chloropurines for their ability to inhibit rhinovirus replication. The study discovered that these compounds are prepared using 9-benzyl-2,6-dichloro-9H-purine as a starting material, reacting it with various anilines. [] This suggests that the core structure of 9-benzyl-2,6-dichloro-9H-purine provides a suitable scaffold for building molecules with anti-rhinovirus activity. The study further highlights the impact of modifying the aniline portion of the molecule, specifically noting that small, lipophilic para substituents on the aniline ring enhance activity against rhinovirus serotype 1B. [] This structure-activity relationship insight is valuable for designing more potent and selective anti-rhinovirus agents derived from this core structure.

Q2: Are there other potential applications of 9-benzyl-2,6-dichloro-9H-purine in medicinal chemistry beyond anti-rhinovirus activity?

A2: While the provided research focuses solely on its use in synthesizing anti-rhinovirus compounds, the presence of reactive chlorine atoms in the 9-benzyl-2,6-dichloro-9H-purine structure suggests potential for broader applications in medicinal chemistry. [] The chlorine atoms could be substituted with various other functional groups, potentially leading to derivatives with different biological activities. Further research is needed to explore these possibilities and uncover the full potential of this compound as a building block for new drug discovery efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)